Ald-CH2-PEG2-Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

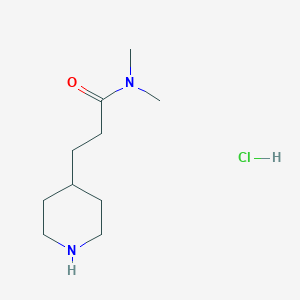

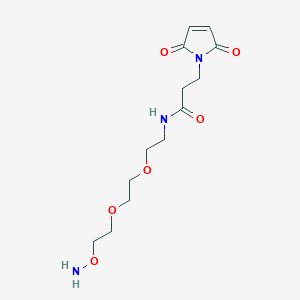

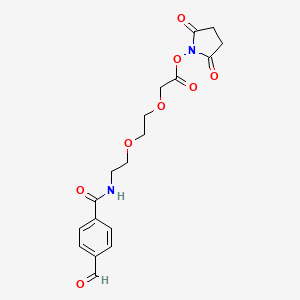

Ald-CH2-PEG2-Azide is a versatile compound that contains both an aldehyde group and an azide group. The aldehyde group is reactive towards hydrazide and aminooxy groups, making it useful for labeling and crosslinking carbonyls. The azide group can react with alkynes, DBCO, and BCN through Click Chemistry reactions. The hydrophilic polyethylene glycol (PEG) linker increases the solubility of the compound in aqueous media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ald-CH2-PEG2-Azide can be synthesized through a series of chemical reactions involving the introduction of aldehyde and azide functional groups onto a PEG backbone. The synthesis typically involves the following steps:

PEGylation: The PEG chain is first functionalized with an aldehyde group.

Azidation: The aldehyde-functionalized PEG is then reacted with sodium azide to introduce the azide group.

The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of PEG are functionalized with aldehyde groups.

Azidation in Bulk: The aldehyde-functionalized PEG is then reacted with sodium azide in large reactors.

The industrial process ensures high purity and yield through optimized reaction conditions and purification steps .

Análisis De Reacciones Químicas

Types of Reactions

Ald-CH2-PEG2-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN.

Condensation Reactions: The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imines, which can be further reduced to form stable amine linkages.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.

Sodium Azide:

Amines and Hydrazides: React with the aldehyde group to form imines or hydrazones.

Major Products Formed

Triazoles: Formed from the reaction of azides with alkynes.

Imines and Hydrazones: Formed from the reaction of aldehydes with amines and hydrazides.

Aplicaciones Científicas De Investigación

Ald-CH2-PEG2-Azide has a wide range of applications in scientific research, including:

Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation.

Biology: Employed in the labeling and crosslinking of biomolecules, such as proteins and peptides.

Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).

Industry: Applied in the production of PEGylated compounds to improve solubility and stability.

Mecanismo De Acción

The mechanism of action of Ald-CH2-PEG2-Azide involves its functional groups:

Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages with alkynes.

Aldehyde Group: Reacts with amines and hydrazides to form imines or hydrazones, which can be further reduced to stable amine linkages.

These reactions enable the compound to label, crosslink, and modify biomolecules, enhancing their properties and functionalities.

Comparación Con Compuestos Similares

Similar Compounds

Ald-CH2-PEG3-Azide: Contains a longer PEG chain, providing greater solubility and flexibility.

Bromo-PEG2-Azide: Similar structure but with a bromo group instead of an aldehyde, used for different types of Click Chemistry reactions.

Uniqueness

Ald-CH2-PEG2-Azide is unique due to its combination of aldehyde and azide groups, allowing it to participate in both Click Chemistry and condensation reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Propiedades

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEKEINAGFAPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC=O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)

![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)